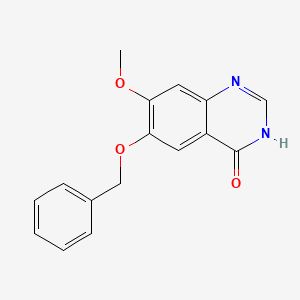![molecular formula C18H19N3O2S B1450830 2-(4-羟基-3,5-二甲基苯基)-7-甲基-5,6,7,8-四氢吡啶并[4',3':4,5]噻吩并[2,3-D]嘧啶-4(3h)-酮 CAS No. 2118944-88-8](/img/structure/B1450830.png)
2-(4-羟基-3,5-二甲基苯基)-7-甲基-5,6,7,8-四氢吡啶并[4',3':4,5]噻吩并[2,3-D]嘧啶-4(3h)-酮
描述
2-(4-Hydroxy-3,5-Dimethylphenyl)-7-Methyl-5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-D]pyrimidin-4(3h)-One is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Hydroxy-3,5-Dimethylphenyl)-7-Methyl-5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-D]pyrimidin-4(3h)-One suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hydroxy-3,5-Dimethylphenyl)-7-Methyl-5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-D]pyrimidin-4(3h)-One including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
BRD4 Inhibition
FL-411 is an inhibitor of bromodomain-containing protein 4 (BRD4) with an IC50 of 0.43 µM . It is selective for BRD4 over BRD2 and BRD3 . BRD4 is a member of the bromodomain and extra-terminal (BET) family, playing key roles in gene transcription regulation. Therefore, FL-411 could be used in research studying gene expression and transcriptional regulation.
Cancer Research
FL-411 has been shown to inhibit the proliferation of MCF-7 and MDA-MB-231 breast cancer cells . The IC50 values are 5.48 and 8.29 µM, respectively . This suggests that FL-411 could be a potential therapeutic agent for breast cancer and could be used in cancer research.
Autophagy Induction
FL-411 induces autophagy in MCF-7 and MDA-MB-231 breast cancer cells . Autophagy is a cellular process involved in the degradation and recycling of cellular components. Therefore, FL-411 could be used in research studying autophagy and its role in cancer.
AMPK Activation
FL-411 blocks the interaction between BRD4 and AMP-activated protein kinase (AMPK), thus activating the AMPK-mTOR-ULK1-modulated autophagic pathway in breast cancer cells . AMPK is a key regulator of cellular energy homeostasis. Therefore, FL-411 could be used in research studying cellular energy metabolism.
Tumor Growth Inhibition
FL-411 shows significant tumor growth inhibition in a dose-dependent manner . This suggests that FL-411 could be a potential therapeutic agent for tumor growth and could be used in tumor research.
Autophagy-Associated Cell Death (ACD)
FL-411 induces ATG5-dependent autophagy-associated cell death (ACD) in breast cancer cells . ACD is a form of cell death that is associated with autophagy. Therefore, FL-411 could be used in research studying cell death mechanisms.
作用机制
Target of Action
The primary target of 2-(4-Hydroxy-3,5-Dimethylphenyl)-7-Methyl-5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(3h)-One, also known as FL-411, is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, playing a crucial role in regulating gene transcription.
Mode of Action
FL-411 acts as a potent and selective inhibitor of BRD4 . It binds to the bromodomains of BRD4, blocking its interaction with acetylated histones and transcription factors . This disruption prevents BRD4 from recruiting positive transcription elongation factor b (P-TEFb) to the transcription start site, thereby inhibiting the transcription of downstream genes .
Biochemical Pathways
By inhibiting BRD4, FL-411 impacts several biochemical pathways. Notably, it induces ATG5-dependent autophagy-associated cell death (ACD) by blocking the interaction between BRD4 and AMP-activated protein kinase (AMPK) . This action activates the AMPK-mTOR-ULK1-modulated autophagic pathway in breast cancer cells .
Result of Action
FL-411’s inhibition of BRD4 leads to significant molecular and cellular effects. It shows antiproliferative activity and induces autophagy in MCF-7 breast cancer cells . It also displays low toxicity against MCF10A cells, a non-tumorigenic human breast epithelial cell line .
属性
IUPAC Name |
5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-9-6-11(7-10(2)15(9)22)16-19-17(23)14-12-4-5-21(3)8-13(12)24-18(14)20-16/h6-7,22H,4-5,8H2,1-3H3,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJZRFLBUBYEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-3,5-Dimethylphenyl)-7-Methyl-5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-D]pyrimidin-4(3h)-One | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)


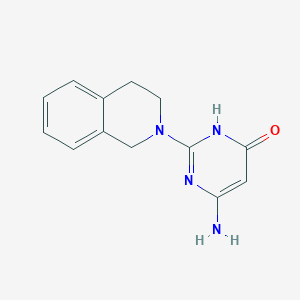

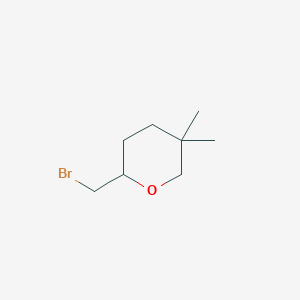
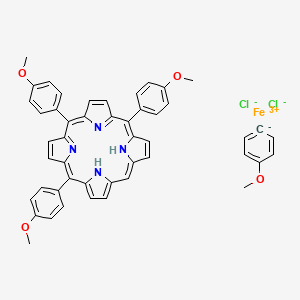
![1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane](/img/structure/B1450758.png)
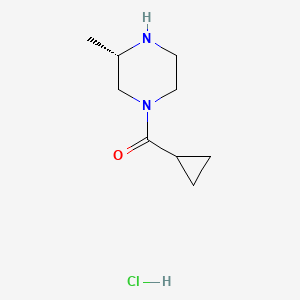

![3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1450765.png)
